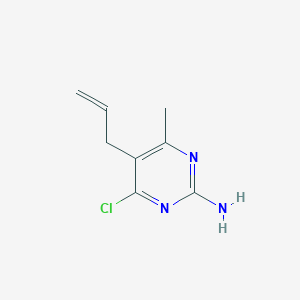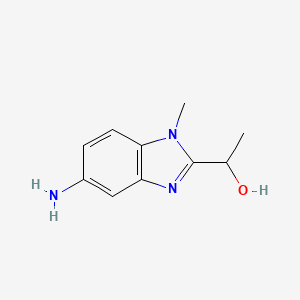
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI key for “2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and retrieve its molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
- Potent GPIIb/IIIa Antagonists : A study by Kitamura et al. (2001) found that derivatives of 2-oxopiperazine, including 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed potent inhibitory effects on platelet aggregation, suggesting potential in the clinical treatment of thrombotic diseases (Kitamura et al., 2001).
Chemical Synthesis and Reactivity
- Novel Annelated 2-Oxopiperazines Synthesis : Medvedevat et al. (2015) described the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates (Medvedevat et al., 2015).
Enzyme Inhibition Studies
- Aldose Reductase Inhibition : A study by Kučerová-Chlupáčová et al. (2020) found that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, including derivatives structurally related to 2-oxopiperazine, were potent inhibitors of aldose reductase, an enzyme involved in diabetic complications (Kučerová-Chlupáčová et al., 2020).
Synthesis and Structural Studies
- Enantiopure Fused Oxopiperazino-β-lactams : Viso et al. (2006) demonstrated the highly diastereoselective synthesis of fused oxopiperazino-β-lactams, a process important for producing enantiopure 2-oxopiperazine-3-acetic acid derivatives (Viso et al., 2006).
Drug Design and Discovery
- Renin Inhibitors for Hypertension : Mori et al. (2012) discovered that (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides, designed using X-ray crystal structure analysis, were potent renin inhibitors, which are significant in the treatment of hypertension (Mori et al., 2012).
Biological Activity
- Bradykinin B1 Receptor Antagonists : A study by Chen et al. (2011) identified novel and highly potent oxopiperazine-based B1 receptor antagonists, which could be significant in the treatment of pain and inflammation (Chen et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)7(13)9-3-4-10(8)5-6(11)12/h3-5H2,1-2H3,(H,9,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUZEDSFFHPCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390271 |
Source


|
| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid | |
CAS RN |
856437-83-7 |
Source


|
| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)







![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)




